Pivalic-d3 Acid Pivalic-d3 Acid
Brand Name: Vulcanchem
CAS No.: 95926-88-8
VCID: VC0051847
InChI: InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3
SMILES: CC(C)(C)C(=O)O
Molecular Formula: C5H10O2
Molecular Weight: 105.151

Pivalic-d3 Acid

CAS No.: 95926-88-8

Cat. No.: VC0051847

Molecular Formula: C5H10O2

Molecular Weight: 105.151

* For research use only. Not for human or veterinary use.

Pivalic-d3 Acid - 95926-88-8

Specification

CAS No. 95926-88-8
Molecular Formula C5H10O2
Molecular Weight 105.151
IUPAC Name 3,3,3-trideuterio-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3
Standard InChI Key IUGYQRQAERSCNH-FIBGUPNXSA-N
SMILES CC(C)(C)C(=O)O

Introduction

Chemical Structure and Properties

Pivalic-d3 acid, also known scientifically as 2,2-dimethylpropanoic acid-d3, features three deuterium atoms incorporated into its molecular structure. The compound maintains the same basic carboxylic acid functionality as standard pivalic acid but with isotopic substitution.

Synthesis Methods

The synthesis of deuterated compounds requires specialized techniques to incorporate the deuterium atoms at specific positions.

Deuteration Techniques

Applications in Research and Analysis

The deuterated variant of pivalic acid has several important applications that leverage its unique isotopic composition.

Reaction Mechanism Studies

The deuterated variant plays a crucial role in elucidating reaction mechanisms:

  • Kinetic Isotope Effect (KIE) Studies:

    • Comparing reaction rates between deuterated and non-deuterated compounds provides insights into reaction mechanisms

    • Helps identify rate-determining steps in complex reaction pathways

  • Dehydroxylation Studies:

    • DFT studies on pivalic acid dehydroxylation reveal important mechanistic details

    • DFT-D3 calculated intrinsic activation energies for dehydroxylation of pivalic acid have been determined to be 33 kJ mol⁻¹

    • These studies contribute to understanding the reactivity patterns of carboxylic acids

Catalytic Applications

Based on research with standard pivalic acid, the deuterated variant may have applications in catalysis:

  • Co-catalyst in Palladium-Catalyzed Reactions:

    • Standard pivalic acid is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions

    • The deuterated variant would allow researchers to track the fate of specific hydrogen atoms during the catalytic cycle

    • This tracking capability is valuable for mechanistic investigations and catalyst optimization

Comparative Analysis with Related Compounds

Understanding the relationship between Pivalic-d3 acid and related compounds provides context for its applications.

Isomeric Relationships

Pivalic acid (and consequently its deuterated variants) exists as an isomer of valeric acid:

CompoundStructureKey Distinction
Pivalic Acid(CH₃)₃CCO₂HTertiary carbon connected to carboxyl group
Valeric AcidCH₃(CH₂)₃CO₂HStraight-chain structure
2-Methylbutanoic AcidCH₃CH₂CH(CH₃)CO₂HBranched at C-2 position
3-Methylbutanoic Acid(CH₃)₂CHCH₂CO₂HBranched at C-3 position

These structural variations lead to differences in physical properties and reactivity patterns .

Research Findings and Future Directions

The scientific investigation of Pivalic-d3 acid continues to evolve, building on existing knowledge about carboxylic acids and deuterated compounds.

Computational Studies

Computational studies have provided valuable insights into the reactivity patterns of pivalic acid:

  • DFT Study of Dehydroxylation:

    • Investigations have examined the dehydroxylation of pivalic acid adsorbed over m-ZrO₂

    • The process occurs through a transition state where dissociation of the C–OH bond and formation of a new C–Os bond occur simultaneously

    • The optimized value of the C–OH bond length in the transition state is 1.46 Å

    • DFT-D3 calculated intrinsic activation energy is 33 kJ mol⁻¹, slightly lower than that for acetic acid (37 kJ mol⁻¹)

These findings suggest that despite the steric hindrance of the three methyl groups, pivalic acid undergoes dehydroxylation with relatively low activation energy.

Synthetic Applications

The unique properties of deuterated compounds continue to find applications in synthetic chemistry:

  • Pivalic acid derivatives are used in protecting group chemistry:

    • The pivaloyl group serves as a protective group in organic synthesis

    • Esters of pivalic acid are unusually resistant to hydrolysis compared to esters of most carboxylic acids

    • This stability can be leveraged in complex synthetic pathways

  • As demonstrated with other reagents, the deuterated variant could be employed in the synthesis of:

    • Pivaloyl chloride analogs for amide synthesis, similar to how standard pivaloyl chloride is used in the synthesis of benzamide

    • Other deuterium-labeled compounds for mechanistic studies

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